![molecular formula C18H20FN3O2S B2499261 (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1396860-90-4](/img/structure/B2499261.png)

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

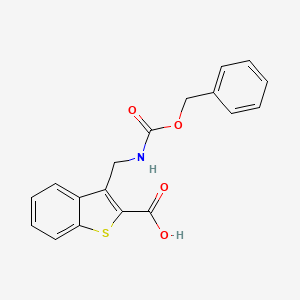

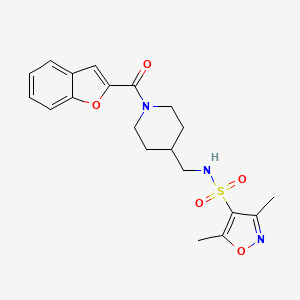

The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a derivative of 1-thia-4-azaspiro[4.5]decane . It is part of a class of compounds that have been synthesized and studied for their anticancer activity .

Synthesis Analysis

The synthesis of this compound involves the creation of new 1-thia-4-azaspiro[4.5]decane derivatives, and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds . The thioglycoside derivatives of the synthesized compounds were created through glycosylation reactions using acetylated glycosyl bromides .Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1-thia-4-azaspiro[4.5]decane core. This core is attached to a 4-fluorophenyl group and a 1-methyl-1H-pyrazol-5-yl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of new 1-thia-4-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds . Glycosylation reactions were also used to create the thioglycoside derivatives .Physical And Chemical Properties Analysis

The compound is a yellow powder with a melting point of 145–146 °C . The IR spectrum shows peaks at 3275 cm^-1 (NH), 3050 cm^-1 (C-H aromatic), 2938 cm^-1 (C-H aliphatic), and 1612 cm^-1 (C=N) .Aplicaciones Científicas De Investigación

Anti-Breast Cancer Activity

The synthesized compound demonstrates promising anti-breast cancer potential. Molecular docking studies reveal that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. This finding suggests that it could be explored further as a potential therapeutic agent against breast cancer .

Medicinal Chemistry

Fluorinated compounds are widely used in medicinal chemistry due to their enhanced stability and binding affinity. The C-F bond, more stable than the C-H bond, contributes to their effectiveness. Researchers can investigate this compound’s potential as a drug agent or explore modifications for specific therapeutic purposes .

Organic Synthesis

Pyrazoles and their derivatives play essential roles in various biological activities. This compound, being a fluorinated pyrazole, can be synthesized through different methods, such as the Knorr reaction or the pyrazoline pathway. Its unique structure opens avenues for organic synthesis and the development of novel compounds .

Antimicrobial and Anti-Inflammatory Properties

Pyrazoles have demonstrated antimicrobial and anti-inflammatory effects. Researchers can explore whether this compound exhibits similar properties, potentially leading to new drugs or therapies .

Antioxidant and Cytotoxicity Activity

Given the diverse functions of pyrazoles, investigating the antioxidant and cytotoxic properties of this compound could yield valuable insights. These properties are relevant in the context of disease prevention and treatment .

Analgesic Applications

Pyrazoles have been associated with analgesic effects. Researchers may explore whether this compound possesses similar pain-relieving properties .

Direcciones Futuras

Propiedades

IUPAC Name |

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O2S/c1-21-16(12-15(20-21)13-2-4-14(19)5-3-13)17(23)22-8-6-18(7-9-22)24-10-11-25-18/h2-5,12H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSVEJCDLZOCSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC4(CC3)OCCS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(4-bromobenzoyl)amino]methyl]-N-[2-(cyclohexen-1-yl)ethyl]benzamide](/img/structure/B2499186.png)

![Methyl 5-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2499190.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2499191.png)

![4-bromo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2499195.png)

![ethyl 3-{[(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetyl]amino}benzoate](/img/structure/B2499200.png)